1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Description
Properties
Molecular Formula |
C19H21FN2O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H21FN2O3/c1-13-17(23)7-6-16(19(13)25)18(24)12-21-8-10-22(11-9-21)15-4-2-14(20)3-5-15/h2-7,23,25H,8-12H2,1H3 |
InChI Key |
CIXVSEUWYFGRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Protection of Phenolic Hydroxyl Groups
The 2,4-dihydroxy-3-methylphenyl group is highly susceptible to oxidation and undesired side reactions under basic or acidic conditions. To mitigate this, hydroxyl groups are typically protected as acetyl esters. Treatment of 3-methylresorcinol with acetic anhydride in pyridine yields 1-(2,4-diacetoxy-3-methylphenyl)ethanone.
Bromination at the α-Position
The acetylated intermediate undergoes bromination using bromine in acetic acid or N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. This step generates 2-bromo-1-(2,4-diacetoxy-3-methylphenyl)ethanone, a critical electrophile for subsequent nucleophilic substitution.
Nucleophilic Substitution with 1-(4-Fluorophenyl)piperazine
Reaction of the bromoethyl ketone with 1-(4-fluorophenyl)piperazine in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate facilitates displacement of the bromide. The piperazine acts as a nucleophile, attacking the α-carbon of the ketone to form the ethanone bridge.
Deprotection of Acetyl Groups
Final deprotection is achieved via hydrolysis with aqueous sodium hydroxide in methanol, restoring the phenolic hydroxyl groups. The product is isolated via recrystallization from ethanol/water.
Weinreb Amide-Mediated Ketone Synthesis
Synthesis of the Weinreb Amide
2,4-Dihydroxy-3-methylbenzoic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and a coupling agent such as HOBt/EDCl. This generates 1-(2,4-dihydroxy-3-methylphenyl)-N-methoxy-N-methylacetamide, a stable intermediate for ketone formation.
Grignard Reaction with a Piperazine-Derived Organometallic
A Grignard reagent is prepared from 1-(4-fluorophenyl)piperazine ethyl bromide (synthesized via bromoethylation of the piperazine). Reaction of this reagent with the Weinreb amide in tetrahydrofuran (THF) at −78°C yields the desired ketone after aqueous workup.
Challenges and Optimizations
This method requires strict anhydrous conditions and precise temperature control to prevent premature quenching of the Grignard reagent. Side products arising from over-addition or incomplete reaction are minimized by slow reagent addition.
Friedel-Crafts Acylation with a Piperazine-Substituted Acyl Chloride
Preparation of the Acyl Chloride
1-(4-Fluorophenyl)piperazine is functionalized with chloroacetyl chloride in dichloromethane, yielding 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone. This electrophilic species is stabilized by the electron-withdrawing piperazine group.
Friedel-Crafts Acylation of Protected Resorcinol
The protected 3-methylresorcinol (as its diacetyl derivative) undergoes Friedel-Crafts acylation with the acyl chloride in the presence of aluminum trichloride. The reaction proceeds via electrophilic aromatic substitution at the activated para position relative to the methyl group.
Limitations
Competitive side reactions at the ortho position and partial deprotection of acetyl groups under Lewis acid conditions necessitate careful monitoring. Column chromatography is often required for purification.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The alkylation method (Method 1) offers the highest yield (65%) and scalability due to its straightforward reaction steps. In contrast, the Friedel-Crafts approach (Method 3) suffers from lower yields (47%) due to competing side reactions.
Functional Group Tolerance
Weinreb amide-mediated synthesis (Method 2) demonstrates superior compatibility with sensitive functional groups, as it avoids harsh acidic or basic conditions. However, it requires specialized reagents and cryogenic temperatures.
Industrial Applicability
Method 1 is favored for large-scale production due to its reliance on inexpensive reagents and minimal purification steps. Methods 2 and 3 are more suitable for laboratory-scale synthesis where reaction optimization is feasible.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Determinants of Activity
Piperazine Substitution :
- The 4-fluorophenyl group on piperazine (common in the target compound and analogs) enhances lipophilicity and receptor binding, as seen in antipsychotic biphenyl derivatives and antiparasitic agents .
- Sulfonylpiperazine variants (e.g., ) exhibit distinct electronic profiles, favoring antiproliferative activity via protein kinase inhibition .
Ethanone-Linked Substituents: Dihydroxyaryl groups (target compound) may confer antioxidant or prochelator properties, contrasting with pyridine (UDO) or biphenyl () moieties optimized for enzyme/receptor binding. Tetrazolylthio () or indole () groups introduce steric bulk or hydrogen-bonding capacity, altering target selectivity.
Biological Activity Trends :
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound belonging to the phenylpiperazine class. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
- IUPAC Name : 1-(2,4-dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
- Molecular Formula : C19H21FN2O3
- Molecular Weight : 344.4 g/mol
- Canonical SMILES : CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)O
Synthesis Methods
The synthesis of this compound typically involves:
-
Starting Materials :
- 2,4-dihydroxy-3-methylbenzaldehyde
- 4-(4-fluorophenyl)piperazine
- Condensation Reaction : The aldehyde reacts with the piperazine derivative in the presence of a catalyst.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of hydroxyl and fluorophenyl groups may enhance its pharmacological properties by modulating receptor activity and influencing cellular signaling pathways.
Antipsychotic Properties
Research indicates that compounds within the phenylpiperazine class exhibit antipsychotic effects through dopamine receptor antagonism. This compound's structure suggests potential interactions with serotonin and dopamine receptors, which are critical in regulating mood and cognition.
Anti-inflammatory Effects
Studies have shown that related compounds can inhibit inflammatory pathways, suggesting that 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone may also exert anti-inflammatory effects. The hydroxyl groups in the structure could contribute to this activity by scavenging free radicals or modulating inflammatory cytokine production.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | C19H21FN2O3 | Antipsychotic |
| 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | C19H21ClN2O3 | Potential anti-inflammatory |
| 1-(2,4-Dihydroxy-3-methylphenyl)-2-[4-(4-bromophenyl)piperazin-1-yl]ethanone | C19H21BrN2O3 | Antimicrobial |
Inhibition of PARP1 Activity
A study evaluated various piperazine derivatives for their capacity to inhibit PARP1 catalytic activity. While specific data for this compound was not provided, related compounds showed significant inhibition at varying concentrations:
| Compound | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Compound 5a | 0.01 | 0.5 |
| Compound 5a | 100 | 85.8 |
| Compound 5e | 0.01 | 1.3 |
| Compound 5e | 100 | 82.1 |
This suggests that similar structural motifs may confer significant biological activities relevant for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
